molecular formula C14H20O B14073792 (3-Methoxy-3-methylhex-5-en-1-yl)benzene CAS No. 100696-95-5

(3-Methoxy-3-methylhex-5-en-1-yl)benzene

Cat. No.: B14073792
CAS No.: 100696-95-5
M. Wt: 204.31 g/mol
InChI Key: ITPRFHHDDLPZLJ-UHFFFAOYSA-N
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Description

(3-Methoxy-3-methylhex-5-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a (3-methoxy-3-methylhex-5-en-1-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-Methoxy-3-methylhex-5-en-1-yl)benzene typically begins with benzene and appropriate alkylating agents.

    Reaction Conditions: The alkylation reaction can be carried out under Friedel-Crafts conditions using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Methoxy-3-methylhex-5-en-1-yl)benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of (3-methoxy-3-methylhex-5-en-1-yl)benzoic acid.

    Reduction: Formation of (3-methoxy-3-methylhexane-1-yl)benzene.

    Substitution: Formation of halogenated derivatives such as (3-methoxy-3-methylhex-5-en-1-yl)chlorobenzene.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-Methoxy-3-methylhex-5-en-1-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in studies to understand the interaction of aromatic compounds with biological systems.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3-Methoxy-3-methylhex-5-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • (3-Methoxy-3-methylhex-5-en-1-yl)toluene
  • (3-Methoxy-3-methylhex-5-en-1-yl)phenol
  • (3-Methoxy-3-methylhex-5-en-1-yl)aniline

Uniqueness:

  • Structural Features: The presence of the (3-methoxy-3-methylhex-5-en-1-yl) group imparts unique chemical and physical properties.
  • Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds.

Properties

CAS No.

100696-95-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(3-methoxy-3-methylhex-5-enyl)benzene

InChI

InChI=1S/C14H20O/c1-4-11-14(2,15-3)12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3

InChI Key

ITPRFHHDDLPZLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)(CC=C)OC

Origin of Product

United States

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